molecular formula C13H9NO2 B1335305 4-(4-Hydroxyphenoxy)benzonitrile CAS No. 63555-08-8

4-(4-Hydroxyphenoxy)benzonitrile

Cat. No. B1335305
CAS RN: 63555-08-8
M. Wt: 211.22 g/mol
InChI Key: VAOVNHCRRUOGON-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenoxy)benzonitrile is a compound that is part of a broader class of organic chemicals characterized by the presence of a benzonitrile group and a phenoxy group. The compound is of interest due to its potential applications in various fields, including materials science and medicinal chemistry. The benzonitrile group is a versatile moiety that can participate in a range of chemical reactions, while the phenoxy group can confer additional properties such as increased solubility or the ability to engage in hydrogen bonding.

Synthesis Analysis

The synthesis of compounds related to 4-(4-Hydroxyphenoxy)benzonitrile often involves multi-step organic reactions. For instance, the synthesis of 4-(4-methylphenoxy)benzylamine, a compound with a similar structure, was achieved through etherification and reduction starting from p-chlorobenzonitrile and p-cresol . The reaction conditions were optimized to achieve a total yield of 69.3%, indicating that the synthesis of such compounds can be efficient under the right conditions. Similarly, the synthesis of new 4-substituted phthalonitriles, which share structural similarities with 4-(4-Hydroxyphenoxy)benzonitrile, was performed using nucleophilic substitution reactions followed by condensation with various aldehydes .

Molecular Structure Analysis

The molecular structure of compounds in the same family as 4-(4-Hydroxyphenoxy)benzonitrile can be elucidated using techniques such as single crystal X-ray analysis. For example, the molecular packing of certain benzonitriles was found to consist of nonconventional H-bond interactions, which could explain the observed liquid crystalline phase . Density functional theory (DFT) calculations are also employed to confirm the optimized geometry and electronic absorption of these molecules .

Chemical Reactions Analysis

Benzonitriles, including those with phenoxy substituents, can undergo various chemical reactions. The radiation-induced hydroxylation of benzonitrile, for example, was studied to understand the effect of metal ions on the conversion of OH radicals to phenols . This research provides insights into the reactivity of the benzonitrile moiety under oxidative conditions. Additionally, the oxygenative and dehydrogenative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes can lead to the regioselective synthesis of 4-hydroxybiphenyl-2-carboxylates, demonstrating the potential for constructing complex biaryl structures from simpler precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Hydroxyphenoxy)benzonitrile derivatives can be quite diverse. For instance, the liquid crystalline behavior of certain benzonitriles was investigated, revealing that compounds with shorter alkoxy chain lengths exhibit the nematic phase, while those with longer chains show the orthorhombic columnar phase . Optical studies indicate that these compounds are good blue emitting materials, which could be useful in optoelectronic applications . Electrochemical studies of these compounds can reveal important parameters such as band gaps and frontier molecular orbital energy levels, which are crucial for understanding their electronic properties .

Scientific Research Applications

Herbicidal Effectiveness

4-Hydroxy-benzonitrile derivatives, including 4-(4-Hydroxyphenoxy)benzonitrile, have been studied for their herbicidal properties. Research conducted by Szigeti et al. (1985) utilized principal component analysis to understand the mode of action of these compounds in various bioassays. They found that the effectiveness of these compounds is primarily influenced by the number of substituents and the presence of a free hydroxy group (Szigeti, Cserháti, & Bordás, 1985).

Material Science and Polymer Chemistry

Wang et al. (2015) explored the preparation of hydroxy-containing phthalonitrile resins, demonstrating the significance of 4-hydroxyphenoxy phthalonitrile in synthesizing polymers with notable thermal stability and a high glass transition temperature. This research highlights the role of such compounds in developing advanced materials (Wang, Hu, Zeng, & Yang, 2015).

Spectroscopy and Photophysics

Küpper, Schmitt, and Kleinermanns (2002) conducted a detailed study on the electronic spectrum of p-cyanophenol (4-hydroxy-benzonitrile) using spectroscopy. Their work contributes to understanding the photophysical properties of such compounds, which is essential for applications in spectroscopy and materials science (Küpper, Schmitt, & Kleinermanns, 2002).

Pharmaceutical Research

In the pharmaceutical sector, 4-(4-Hydroxyphenoxy)benzonitrile derivatives have been explored for their potential in drug design. Li et al. (2008) synthesized a nonsteroidal androgen receptor antagonist using a derivative, highlighting the compound's significance in developing new medications (Li et al., 2008).

Safety And Hazards

4-(4-Hydroxyphenoxy)benzonitrile is classified as a hazardous substance. It is harmful if swallowed or in contact with skin . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection. It should be used only in well-ventilated areas .

properties

IUPAC Name

4-(4-hydroxyphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOVNHCRRUOGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403915
Record name 4-(4-hydroxyphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxyphenoxy)benzonitrile

CAS RN

63555-08-8
Record name 4-(4-hydroxyphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the general procedure for Example 11 (step 2), boron tribromide (1.0 M solution in dichloromethane, 5.73 mL, 5.73 mmol) was added to the product from step 1 (0.43 g, 1.91 mmol) in dichloromethane (10 mL) to afford the title compound (0.30 g, 74%) as an off-white solid.
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5.73 mL
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0.43 g
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10 mL
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Yield
74%

Synthesis routes and methods II

Procedure details

Hydroquinone (18 g, 163.5 mmol), 4-fluorobenzonitrile (10 g, 81.75 mmol) and potassium carbonate (23 g, 163.5 mmol) were heated to 150° C. in dimethylformamide (40 mL) for 6 hours. The cooled mixture was diluted with water and 1 N hydrochloric acid and extracted with ethyl acetate. The separated organic layer was dried over sodium sulfate, filtered and concentrated. The crude product was chromatographed yielding 8 g of the title compound. MS (m/z, APCI): 210 [M−H]−.
Quantity
18 g
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reactant
Reaction Step One
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10 g
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23 g
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reactant
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40 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Zheng, J Wang, J Zhang, S Luo - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
(IUCr) 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS …
Number of citations: 2 scripts.iucr.org
A Ajaypraveenkumar, R Ganapathi Raman… - Recent Trends in …, 2017 - Springer
Equilibrium geometric structure of 5-fluoro-2-methylbenzonitrile 5-fluoro-2-methylbenzonitrile (5F2MBN) has been carried out through quantum mechanical calculations aided by …
Number of citations: 5 link.springer.com
JT Koubek - 2021 - search.proquest.com
The need for new materials and technological advances for an ever-changing world is paramount. Currently, one of the largest areas of change is the energy sector, from how it is …
Number of citations: 2 search.proquest.com

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